molecular formula C19H23N5O5 B11930934 Thalidomide-NH-amido-C4-NH2

Thalidomide-NH-amido-C4-NH2

Cat. No.: B11930934
M. Wt: 401.4 g/mol
InChI Key: YZKCBFSDYAJXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-NH-amido-C4-NH2 is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C4-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-amido-C4-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thalidomide-NH-amido-C4-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-NH-amido-C4-NH2 exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the compound’s role in targeted protein degradation .

Biological Activity

Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound originally developed as a sedative but later repurposed for its therapeutic effects in various diseases, including multiple myeloma and leprosy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the incorporation of an amido group and a four-carbon linker. Its molecular formula is C18H22ClN5O5, with a molecular weight of approximately 423.8 g/mol. The IUPAC name is N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride, indicating its diverse functional groups essential for biological activity.

The primary mechanism of action for this compound involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates targeted protein degradation, particularly of proteins associated with disease progression .

Key Mechanisms:

  • Cereblon Interaction : this compound binds to cereblon, leading to the degradation of specific transcription factors such as SALL4 and other zinc finger proteins .
  • Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines like TNF-alpha by promoting the degradation of TNF-alpha mRNA in monocytes .
  • Anti-Angiogenic Effects : It also exhibits anti-angiogenic properties by inhibiting factors that promote blood vessel formation, which is crucial in cancer progression .

Biological Activity and Therapeutic Applications

This compound has been investigated for its potential in treating various conditions:

  • Multiple Myeloma : The compound's ability to induce targeted protein degradation is particularly beneficial in treating multiple myeloma, where abnormal protein accumulation is a hallmark .
  • Autoimmune Diseases : Research indicates potential applications in autoimmune diseases due to its immunomodulatory properties.
  • Cancer Treatment : Studies have shown that this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Inhibition of TNF-alpha Production : A study demonstrated that thalidomide and its N-alkyl analogs inhibited TNF-alpha production in human peripheral blood mononuclear cells by approximately 60%, showcasing their anti-inflammatory potential .
    CompoundTNF-alpha Inhibition (%)
    Thalidomide60
    N-Alkyl Analog60
  • Targeted Protein Degradation : Research indicated that this compound promotes the degradation of SALL4 exclusively in humans and primates but not in rodents or fish, emphasizing species-specific effects .
  • Cell Viability Assays : In vitro studies on various cancer cell lines revealed that while thalidomide itself showed limited activity against melanoma cells, certain analogs demonstrated enhanced cytotoxicity with specific structural modifications .
    Cell LineIC50 (µM)
    A2058 (Melanoma)23.26
    MDA-MB-23176.5
    HeLa42.1

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C19H23N5O5/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27)

InChI Key

YZKCBFSDYAJXJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.